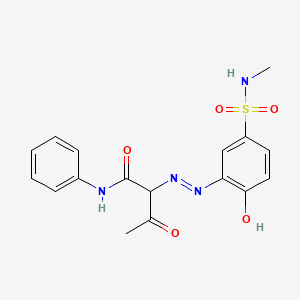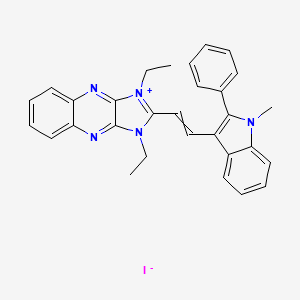
2,4-dinitrobenzenediazonium;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrobenzenediazonium sulfate is an organic compound with the molecular formula C6H3N3O4·HSO4. It is a diazonium salt derived from 2,4-dinitroaniline. This compound is known for its reactivity and is used in various chemical reactions, particularly in the synthesis of azo compounds. The diazonium group (-N2+) is highly reactive, making this compound a valuable intermediate in organic synthesis.
準備方法
2,4-Dinitrobenzenediazonium sulfate can be synthesized through the diazotization of 2,4-dinitroaniline. The process involves the following steps:
Diazotization Reaction: 2,4-Dinitroaniline is treated with sodium nitrite (NaNO2) in the presence of sulfuric acid (H2SO4) at low temperatures (0-5°C). This reaction forms the diazonium salt.
Isolation: The resulting 2,4-dinitrobenzenediazonium sulfate is isolated by precipitation and filtration.
Industrial production methods typically involve large-scale diazotization reactions under controlled conditions to ensure safety and high yield.
化学反応の分析
2,4-Dinitrobenzenediazonium sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as thiophens and furans to form arylated products. For example, thiophen and its derivatives react with 2,4-dinitrobenzenediazonium sulfate in glacial acetic acid/water mixture to yield arylated products with the liberation of nitrogen.
Coupling Reactions: It can couple with phenols and amines to form azo compounds. These reactions are typically carried out in acidic or neutral conditions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite, sulfuric acid, and various nucleophiles such as thiophens and furans. Major products formed include arylated compounds and azo compounds.
科学的研究の応用
2,4-Dinitrobenzenediazonium sulfate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of azo dyes and other aromatic compounds.
Biological Studies: It is used in the study of nucleophilic substitution reactions and the mechanisms of diazonium compounds.
Material Science: It is used in the preparation of functionalized carbon dots for sensing applications.
作用機序
The mechanism of action of 2,4-dinitrobenzenediazonium sulfate involves the formation of a highly reactive diazonium ion (-N2+). This ion can undergo various reactions, including:
Electrophilic Substitution: The diazonium ion acts as an electrophile, reacting with nucleophiles to form substituted products.
Azo Coupling: The diazonium ion couples with phenols and amines to form azo compounds, which are characterized by the -N=N- linkage.
The molecular targets and pathways involved in these reactions include the formation of intermediate complexes and the stabilization of the diazonium ion through resonance.
類似化合物との比較
2,4-Dinitrobenzenediazonium sulfate can be compared with other diazonium salts such as:
2,4-Dinitrobenzenediazonium Chloride: Similar in reactivity but differs in the counterion (chloride vs. sulfate).
2,4-Dinitrobenzenediazonium Fluoroborate: Also similar in reactivity but has a different counterion (fluoroborate vs. sulfate).
The uniqueness of 2,4-dinitrobenzenediazonium sulfate lies in its specific reactivity with nucleophiles and its use in the synthesis of specialized azo compounds.
特性
CAS番号 |
31506-87-3 |
|---|---|
分子式 |
C12H6N8O12S |
分子量 |
486.29 g/mol |
IUPAC名 |
2,4-dinitrobenzenediazonium;sulfate |
InChI |
InChI=1S/2C6H3N4O4.H2O4S/c2*7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;1-5(2,3)4/h2*1-3H;(H2,1,2,3,4)/q2*+1;/p-2 |
InChIキー |
LQTWAYRVPSCETI-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


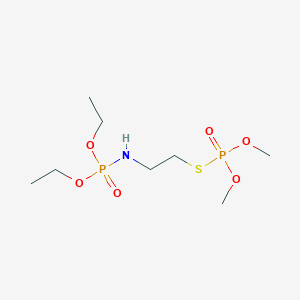
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)
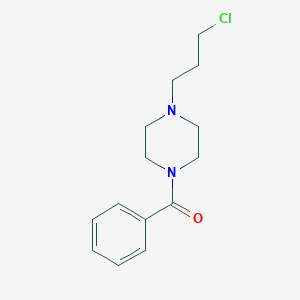

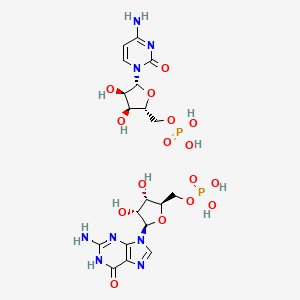

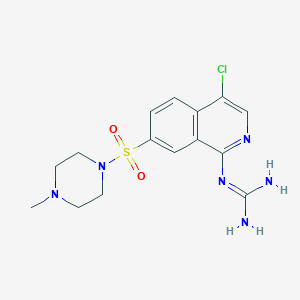
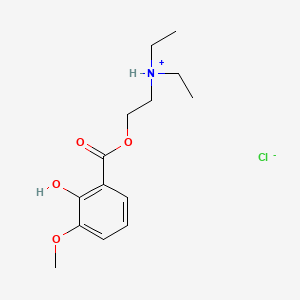
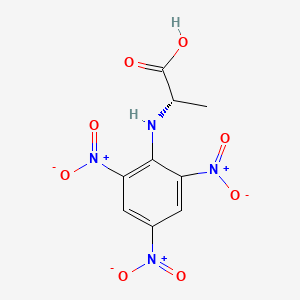
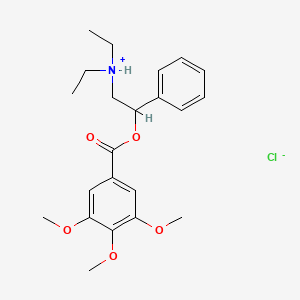
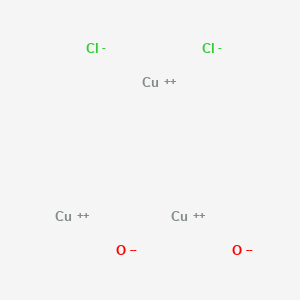
![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
